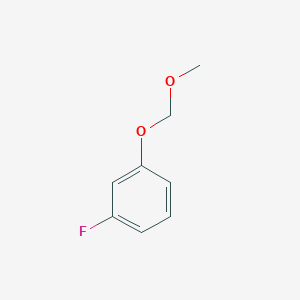

1-Fluoro-3-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONILZBKXXVYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454173 | |

| Record name | 1-fluoro-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126940-10-1 | |

| Record name | 1-fluoro-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-(methoxymethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-(methoxymethoxy)benzene, a key fluorinated aromatic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical identity, core physicochemical properties, and detailed spectroscopic profile. It further outlines a validated synthetic protocol, discusses the compound's reactivity with a focus on the methoxymethyl (MOM) protecting group, and provides essential safety and handling information. The integration of experimental workflows and validated protocols is intended to equip scientific professionals with the practical knowledge required for the effective application of this versatile intermediate in organic synthesis and drug discovery.

Introduction

This compound is a protected derivative of 3-fluorophenol, a structural motif of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom into organic molecules can profoundly modulate their metabolic stability, binding affinity, and lipophilicity. The methoxymethyl (MOM) ether serves as a robust and versatile protecting group for the phenolic hydroxyl, enabling selective chemical transformations at other positions of the aromatic ring. This guide serves as a centralized resource for understanding and utilizing this compound, bridging the gap between fundamental data and practical laboratory application.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application. This compound is defined by its unique combination of a fluorinated phenyl ring and a MOM-ether, which dictates its physical behavior and reactivity.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 126940-10-1 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.15 g/mol | [1][2] |

| Physical State | Liquid (Typical) | [3][4] |

| Boiling Point | Data not available for this specific compound. For the related compound 1-Fluoro-3-methoxybenzene: ~158-159 °C.[5][6][7] | N/A |

| Density | Data not available for this specific compound. For the related compound 1-Fluoro-3-methoxybenzene: ~1.107 g/cm³.[5][6] | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) and poorly soluble in water.[3][4] | N/A |

| Storage | Store in a dry, well-ventilated place, sealed from moisture. Room temperature storage is generally acceptable.[1] | N/A |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is critical for ensuring the quality and identity of starting materials in a synthetic workflow. The following spectroscopic data are characteristic of this compound and serve as a benchmark for its identification.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge of the MOM group, and the methyl group.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8-7.4 ppm. The coupling between protons and the fluorine atom (³J H-F and ⁴J H-F) will contribute to the complexity.

-

Methylene Protons (-O-CH₂-O-): A characteristic singlet at approximately δ 5.2 ppm.

-

Methyl Protons (-O-CH₃): A sharp singlet around δ 3.5 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides information on all unique carbon environments.

-

Aromatic Carbons (Ar-C): Signals will appear in the δ 110-160 ppm region. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J C-F) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings.

-

Methylene Carbon (-O-CH₂-O-): A signal is expected around δ 94-95 ppm.

-

Methyl Carbon (-O-CH₃): A signal is expected around δ 56 ppm.

-

-

¹⁹F NMR (Fluorine NMR): This is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected, with its chemical shift influenced by the electronic environment of the benzene ring.

Synthesis, Reactivity, and Handling

Recommended Synthetic Protocol

The most direct and common synthesis of this compound involves the protection of 3-fluorophenol using chloromethyl methyl ether (MOM-Cl). This reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the phenol.

Causality in Protocol Design:

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base like N,N-diisopropylethylamine (DIPEA) is crucial. NaH irreversibly deprotonates the phenol to form the highly nucleophilic phenoxide, driving the reaction to completion. DIPEA acts as a scavenger for the HCl generated, preventing acid-catalyzed side reactions without competing as a nucleophile.[8]

-

Solvent Selection: An aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is used to prevent any reaction with the base or the electrophilic MOM-Cl.

-

Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with the base, followed by warming to room temperature to ensure the substitution reaction proceeds to completion.

Experimental Protocol 1: Synthesis of this compound

Objective: To protect the hydroxyl group of 3-fluorophenol as a methoxymethyl (MOM) ether.

Materials:

-

3-Fluorophenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.1 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions. Stir the resulting slurry for 30 minutes at 0 °C.

-

MOM Protection: Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.

Diagram: Synthetic Workflow

Caption: Workflow for Spectroscopic Quality Control.

This workflow ensures that each batch of synthesized this compound is validated for identity and purity before being used in further research or development activities.

Conclusion

This compound is a valuable synthetic intermediate whose utility is derived from the interplay between the activating, directing effects of its substituents and the predictable stability of the MOM protecting group. This guide has provided a detailed examination of its properties, a reliable synthetic protocol grounded in chemical principles, and a workflow for ensuring its quality. By understanding these core attributes, researchers and drug development professionals can confidently and effectively employ this building block in the synthesis of complex, high-value fluorinated molecules.

References

-

Lead Sciences. This compound.

-

CAS Common Chemistry. 1-Fluoro-3-methoxybenzene.

-

Matrix Fine Chemicals. 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5.

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

-

Oakwood Chemical. This compound.

-

PubChem. 1-Fluoro-3-(methoxymethyl)benzene.

-

BLD Pharm. 456-49-5|1-Fluoro-3-methoxybenzene.

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

-

CymitQuimica. CAS 456-49-5: 1-Fluoro-3-methoxybenzene.

-

Alchemist-chem. 1-Fluoro-3-Methoxybenzene | Chemical Properties, Uses, Safety, Supplier China.

-

Organic Chemistry Portal. MOM Ethers.

-

ECHEMI. 1-Fluoro-3-methoxybenzene - 456-49-5.

-

ACS Publications. Supporting Information for relevant publication.

-

Angene Chemical. Safety Data Sheet.

-

Organic Chemistry Portal. Hydroxyl Protecting Groups Stability.

-

Thermo Fisher Scientific. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

Wikipedia. Methoxymethyl ether.

-

ChemSynthesis. 1-fluoro-3-methoxybenzene.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound [oakwoodchemical.com]

- 3. CAS 456-49-5: 1-Fluoro-3-methoxybenzene | CymitQuimica [cymitquimica.com]

- 4. 1-Fluoro-3-Methoxybenzene | Chemical Properties, Uses, Safety, Supplier China [fluorobenzene.ltd]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. echemi.com [echemi.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to 1-Fluoro-3-(methoxymethoxy)benzene: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of 1-Fluoro-3-(methoxymethoxy)benzene, a fluorinated aromatic building block with significant applications in medicinal chemistry and complex organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, synthesis, reactivity, and safety protocols, grounding theoretical knowledge in practical, field-proven insights.

Core Identification and Chemical Profile

This compound, bearing the CAS Number 126940-10-1 , is a specialized organic compound valued for the strategic placement of a fluorine atom and a versatile methoxymethyl (MOM) ether protecting group on a benzene scaffold. This unique combination allows for nuanced manipulation in multi-step syntheses.

The strategic importance of fluorine in medicinal chemistry cannot be overstated. Its introduction into molecular frameworks can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] The MOM group, in turn, serves as a robust and reliable protecting group for the phenolic hydroxyl, enabling a wide range of chemical transformations on other parts of the molecule before its selective removal under acidic conditions.

Chemical Identifiers

Accurate identification is paramount for regulatory compliance, procurement, and unambiguous scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 126940-10-1 |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

| IUPAC Name | This compound |

| SMILES | COCOC1=CC(F)=CC=C1 |

| InChI | InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 |

| InChIKey | BONILZBKXXVYOT-UHFFFAOYSA-N |

| Synonyms | 3-Fluorophenol methoxymethyl ether |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its handling, reaction setup, and characterization.

Physicochemical Data

| Property | Predicted Value |

| Boiling Point | 185.5 °C at 760 mmHg |

| Density | ~1.15 g/cm³ |

| Refractive Index | ~1.49 |

| Physical Form | Colorless to pale yellow liquid |

| Storage | Store at room temperature in a dry, tightly sealed container |

For comparative purposes, the experimental data for the structurally related compound 1-Fluoro-3-methoxybenzene (CAS: 456-49-5) is provided below. The absence of the additional oxymethylene group significantly alters these properties.

| Property (1-Fluoro-3-methoxybenzene) | Experimental Value |

| Boiling Point | 158 °C at 743 Torr |

| Melting Point | -35 °C |

| Density | 1.107 g/cm³ at 20 °C |

Spectroscopic Signature for Characterization

Note: As with the physicochemical properties, publicly available experimental spectra for this compound are scarce. The following data represents predicted spectral characteristics based on its chemical structure, providing a reliable guide for experimental verification.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.20-7.30 ppm (t, 1H): Aromatic proton para to the fluorine.

-

δ ~6.75-6.85 ppm (m, 3H): Remaining three aromatic protons.

-

δ ~5.15 ppm (s, 2H): Methylene protons of the MOM group (-O-CH₂-O-).

-

δ ~3.45 ppm (s, 3H): Methyl protons of the MOM group (-O-CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~163 ppm (d, J ≈ 245 Hz): Carbon bearing the fluorine (C-F coupling).

-

δ ~159 ppm (d): Aromatic carbon attached to the MOM ether.

-

δ ~130 ppm (d): Aromatic CH para to the fluorine.

-

δ ~110 ppm (d): Aromatic CH ortho to the MOM ether.

-

δ ~107 ppm (d): Aromatic CH ortho to the fluorine.

-

δ ~102 ppm (d): Aromatic CH ortho to both fluorine and MOM ether.

-

δ ~94 ppm: Methylene carbon of the MOM group (-O-CH₂-O-).

-

δ ~56 ppm: Methyl carbon of the MOM group (-O-CH₃).

Predicted Mass Spectrometry (EI):

-

m/z 156 (M⁺): Molecular ion peak.

-

m/z 126: Loss of formaldehyde (-CH₂O).

-

m/z 111: Loss of the methoxymethyl radical (·CH₂OCH₃).

-

m/z 95: Subsequent loss of carbon monoxide from the phenoxy cation.

-

m/z 45: Methoxymethyl cation (⁺CH₂OCH₃), a characteristic fragment for MOM ethers.

Synthesis and Handling

The primary route to this compound is through the protection of the hydroxyl group of 3-fluorophenol. The methoxymethyl (MOM) ether is an ideal choice for this transformation due to its stability under a wide range of conditions (e.g., organometallic reactions, reductions, oxidations) and its clean removal with acid.

Recommended Synthetic Protocol: MOM Protection of 3-Fluorophenol

This protocol describes a robust and scalable method using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.

Causality and Experimental Insight: The choice of N,N-diisopropylethylamine (DIPEA) as the base is critical. It is sterically hindered, which prevents it from competing with the phenoxide as a nucleophile and reacting with the MOM-Cl. Its primary role is to stoichiometrically neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar, aprotic, and easily removed under vacuum.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluorophenol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the base and electrophile.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) dropwise to the stirred solution.

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) to the reaction mixture. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its role as a key intermediate. The fluorine atom at the meta-position acts as a bioisostere for hydrogen or a hydroxyl group, enhancing metabolic stability and modulating electronic properties. The MOM-protected phenol allows for ortho-lithiation and subsequent electrophilic quenching, providing a powerful route to construct highly substituted aromatic cores.

Role as a Nucleophilic Building Block

After protection, the aromatic ring can be engaged in various transformations. For example, it can serve as a nucleophile in palladium-catalyzed cross-coupling reactions or as a precursor for organometallic reagents.

Deprotection Strategy

The MOM group is reliably cleaved under acidic conditions, regenerating the phenol. This is typically achieved with strong acids like HCl or trifluoroacetic acid (TFA) in a suitable solvent.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

-

Liu, H. Journal of Thermal Analysis and Calorimetry, 2010 , 99(1), 95-103. [Link]

-

CAS Common Chemistry. 1-Fluoro-3-methoxybenzene. American Chemical Society. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences, 2025 , v7(i2b), 207. [Link]

-

Zhou, Y., et al. Fluorine in drug discovery: A perspective to FDA approved and COVID-19 recommended drugs. Journal of Fluorine Chemistry, 2023 , 269, 110142. [Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance Spectra of 1-Fluoro-3-(methoxymethoxy)benzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 1-Fluoro-3-(methoxymethoxy)benzene, a substituted aromatic compound featuring key functionalities relevant to medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this paper presents a detailed in silico prediction and interpretation based on established principles of NMR spectroscopy and extensive data from structurally analogous compounds. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, present a robust experimental protocol for the acquisition of high-quality NMR data, and outline a systematic strategy for spectral assignment and verification using advanced 2D NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous structural elucidation of novel chemical entities.

Introduction: The Structural Significance of this compound

This compound incorporates two key structural motifs of interest in contemporary medicinal chemistry: a fluorinated benzene ring and a methoxymethyl (MOM) ether. Fluorine substitution is a widely used strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The MOM group is a common protecting group for phenols, prized for its stability under various conditions and its straightforward removal.

A thorough understanding of the NMR spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and the characterization of its derivatives in a research and development setting. This guide will provide a detailed roadmap for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum of this compound

The prediction of the ¹H NMR spectrum is based on the principle of additivity of substituent effects, with data from 3-fluoroanisole and methoxymethyl ethers serving as primary models.

Predicted Chemical Shifts and Multiplicities

The ¹H NMR spectrum is expected to show three distinct regions: the aromatic region, the methylene protons of the MOM group, and the methyl protons of the MOM group.

-

Aromatic Protons (δ 7.5-6.5 ppm): The fluorine and methoxymethoxy substituents will influence the chemical shifts of the four aromatic protons. The fluorine atom will cause significant deshielding of the ortho protons (H-2 and H-4) and will introduce characteristic H-F coupling. The methoxymethoxy group, being an electron-donating group, will cause a general upfield shift (shielding) of the aromatic protons.

-

Methylene Protons (-O-CH₂-O-) (δ ~5.2 ppm): These two protons are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the two adjacent oxygen atoms.

-

Methyl Protons (-O-CH₃) (δ ~3.5 ppm): These three protons are also chemically equivalent and will appear as a singlet. They are deshielded by the adjacent oxygen atom.

Predicted Coupling Constants

The aromatic region will display complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) couplings.

-

³J_HH (ortho): ~7-9 Hz

-

⁴J_HH (meta): ~2-3 Hz

-

⁵J_HH (para): ~0-1 Hz

-

³J_HF (ortho): ~8-10 Hz

-

⁴J_HF (meta): ~5-7 Hz

-

⁵J_HF (para): ~2-3 Hz

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.1 | ddd | ³J_H2-F ≈ 9.0, ³J_H2-H6 ≈ 8.0, ⁴J_H2-H4 ≈ 2.5 |

| H-4 | ~6.8 | ddd | ³J_H4-H5 ≈ 8.0, ⁴J_H4-F ≈ 6.0, ⁴J_H4-H2 ≈ 2.5 |

| H-5 | ~7.3 | t | ³J_H5-H4 ≈ 8.0, ³J_H5-H6 ≈ 8.0 |

| H-6 | ~6.9 | ddd | ³J_H6-H5 ≈ 8.0, ⁴J_H6-H2 ≈ 2.5, ⁵J_H6-F ≈ 2.0 |

| -OCH₂O- | 5.2 | s | - |

| -OCH₃ | 3.5 | s | - |

Visual Representation of ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum is predicted based on the known effects of fluorine and ether functionalities on carbon chemical shifts.

Predicted Chemical Shifts and C-F Couplings

-

Aromatic Carbons (δ 165-100 ppm): The carbon directly attached to fluorine (C-1) will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to fluorine. The carbon attached to the methoxymethoxy group (C-3) will be deshielded.

-

Methylene Carbon (-O-CH₂-O-) (δ ~95 ppm): This carbon is deshielded by the two adjacent oxygen atoms.

-

Methyl Carbon (-O-CH₃) (δ ~56 ppm): This is a typical chemical shift for a methoxy group carbon.[1]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J_CF, Hz) |

| C-1 | ~163 | d | ¹J_CF ≈ 245 |

| C-2 | ~103 | d | ²J_CF ≈ 25 |

| C-3 | ~159 | d | ³J_CF ≈ 8 |

| C-4 | ~108 | d | ²J_CF ≈ 21 |

| C-5 | ~131 | d | ⁴J_CF ≈ 3 |

| C-6 | ~115 | s | - |

| -OCH₂O- | 95 | s | - |

| -OCH₃ | 56 | s | - |

Visual Representation of ¹³C NMR Assignments

Caption: Predicted ¹³C NMR assignments for this compound.

Recommended Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. Acetone-d₆ or DMSO-d₆ can be used as alternatives if solubility is an issue.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

Instrument and Acquisition Parameters

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.

-

Temperature: Standard room temperature (298 K) should be sufficient.

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 8-16 scans should provide adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

-

Spectral Width: 220-240 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

Strategy for Spectral Interpretation and Verification

A systematic approach involving 2D NMR experiments is essential for the definitive assignment of all signals.

Caption: Workflow for the systematic interpretation of NMR spectra.

-

DEPT-135/90: Acquire DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons will be absent.

-

COSY (Correlation Spectroscopy): This experiment will reveal H-H coupling networks, which will be crucial for assigning the interconnected aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (like C-1 and C-3) by observing their correlations with nearby protons. For example, the methylene protons of the MOM group should show a correlation to C-3.

Conclusion

References

-

Moser, A. Methoxy groups just stick out. ACD/Labs. Available at: [Link].

Sources

An In-Depth Technical Guide to the Methoxymethyl Ether (MOM) Protection of Phenols

For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, often necessitates protection to prevent undesired side reactions. The methoxymethyl (MOM) ether has long been a reliable choice for this purpose, offering a balance of stability across a range of reaction conditions and susceptibility to cleavage under specific protocols.[1][2]

This guide provides a comprehensive exploration of the reagents, mechanisms, and protocols for the MOM protection of phenols. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.

The Strategic Value of the MOM Group in Phenol Protection

The MOM group is an acetal, rendering the phenolic oxygen significantly less nucleophilic and acidic.[2] This protection strategy is valued for its robustness under various non-acidic conditions, including those involving organometallics, hydrides, and strong bases.[1] This stability allows for a wide array of subsequent chemical transformations on other parts of the molecule. The selection of a protecting group is a critical decision in any synthetic route, and the MOM group's reliability has cemented its place in the synthetic chemist's toolbox.

Part 1: Methodologies for the Protection of Phenols as MOM Ethers

The introduction of the MOM group onto a phenol can be accomplished through several distinct methodologies, each with its own set of advantages and considerations. The choice of reagent and conditions is often dictated by the substrate's sensitivity, the scale of the reaction, and safety considerations.

The Classical Approach: Methoxymethyl Chloride (MOM-Cl) with a Base

The traditional and widely practiced method for MOM protection involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.

Mechanism of Protection with MOM-Cl:

The reaction proceeds via a nucleophilic substitution, where the phenoxide, generated in situ or pre-formed, attacks the electrophilic carbon of MOM-Cl. The choice of base dictates the precise timing of deprotonation.

-

With a weak base (e.g., N,N-diisopropylethylamine, DIPEA): The phenol's hydroxyl group first attacks the MOM-Cl, followed by deprotonation of the resulting oxonium ion by the base.[2]

-

With a strong base (e.g., Sodium Hydride, NaH): The phenol is first deprotonated to form the more nucleophilic phenoxide, which then readily attacks the MOM-Cl.[2]

Caption: Mechanisms of MOM protection using MOM-Cl with weak and strong bases.

Experimental Protocol: MOM Protection using MOM-Cl and DIPEA [2][3]

-

Dissolve the phenol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add freshly distilled methoxymethyl chloride (MOM-Cl) (1.5-3.0 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reagent/Parameter | Typical Conditions |

| Base | DIPEA, NaH |

| Solvent | CH₂Cl₂, DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 72 hours |

| Yield | 71% - 98% |

| Data compiled from multiple sources.[4] |

Trustworthiness and Safety Considerations: A significant drawback of using MOM-Cl is its classification as a human carcinogen due to its potent alkylating nature.[2][3][5] This necessitates stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment. The risk is associated with both the reagent itself and the potential for the formation of the highly carcinogenic bis(chloromethyl) ether (BCME) from formaldehyde and HCl.[6]

Safer Alternatives to MOM-Cl

The inherent risks associated with MOM-Cl have driven the development of safer, alternative methods for MOM protection.

A widely adopted and safer alternative is the use of dimethoxymethane (also known as methylal) in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[2][5] This method operates on the principle of an acetal exchange reaction, where an excess of dimethoxymethane drives the equilibrium towards the formation of the MOM ether.[2]

Mechanism of Protection with Dimethoxymethane:

Caption: Mechanism of MOM protection using dimethoxymethane and an acid catalyst.

Experimental Protocol: MOM Protection using Dimethoxymethane and p-TsOH [5][6]

-

To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene), add a large excess of dimethoxymethane (e.g., 4-5 eq.).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq.).

-

Reflux the mixture, often with a Soxhlet extractor containing molecular sieves to remove the methanol byproduct and drive the reaction to completion.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Methoxymethyl acetate, in the presence of a Lewis acid catalyst like zinc chloride, offers another less toxic alternative to MOM-Cl. The reaction proceeds under mild conditions at room temperature. The mechanism is believed to be an SN2-type nucleophilic substitution, where the phenol's hydroxyl group attacks the methylene carbon, and the acetate acts as a good leaving group.

Part 2: Deprotection of Phenolic MOM Ethers

The removal of the MOM group is typically achieved under acidic conditions, which hydrolyze the acetal linkage.[2] The choice of deprotection reagent is critical, especially in the context of complex molecules with other acid-sensitive functional groups.

General Mechanism of Acid-Catalyzed Deprotection:

The deprotection mechanism is essentially the reverse of the protection with dimethoxymethane. Protonation of one of the ether oxygens activates the MOM group, leading to its cleavage and the release of the free phenol, formaldehyde, and methanol.[2]

Caption: General mechanism for the acidic deprotection of MOM ethers.

Classical Acidic Hydrolysis

A range of Brønsted acids can be employed for the cleavage of MOM ethers. The strength of the acid and the reaction conditions can be tuned to achieve the desired deprotection.

| Reagent | Solvent(s) | Temperature | Reaction Time | Yield |

| HCl | H₂O, MeOH | Room Temperature | 3 days | 85% |

| HCl | MeOH | -12 to 0 °C | 7 hours | 65% |

| HBr | CH₂Cl₂ | 0 °C | 2 hours | 80% |

| Data compiled from SynArchive.[4] |

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA) [2]

-

Dissolve the MOM-protected phenol (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA), typically in a ratio of 15:1.

-

Stir the resulting solution at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude phenol.

-

Purify as needed.

Mild and Selective Deprotection using Solid-Supported Catalysts

For substrates containing other acid-labile groups, milder and more selective deprotection methods are highly desirable. The use of heterogeneous solid acid catalysts offers significant advantages, including operational simplicity, ease of catalyst removal (by filtration), and often enhanced chemoselectivity.[7][8]

Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂): This catalyst has been shown to be highly effective for the chemoselective deprotection of phenolic MOM ethers at room temperature.[7][9] It is particularly noteworthy for its selectivity, leaving aliphatic MOM ethers and other sensitive groups intact under the reaction conditions.[9] The catalyst is prepared from inexpensive and non-hazardous materials, making it an economically and environmentally attractive option.[7]

Wells-Dawson Heteropolyacids: These solid acid catalysts have also been successfully employed for the clean and efficient deprotection of phenolic MOM ethers, with reactions often completing in under an hour and yielding the desired phenols in high to quantitative amounts.[8][10] The catalyst is easily recoverable and reusable, contributing to a more sustainable chemical process.[8]

Experimental Protocol: Deprotection using NaHSO₄-SiO₂ [7]

-

To a solution of the MOM-protected phenol in dichloromethane (DCM), add the silica-supported sodium hydrogen sulfate catalyst.

-

Stir the suspension at room temperature, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

Wash the catalyst with DCM.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected phenol.

Conclusion

The methoxymethyl ether remains a highly valuable protecting group for phenols in modern organic synthesis. While the classical MOM-Cl protocol is effective, the significant safety concerns associated with this reagent have spurred the adoption of safer alternatives like dimethoxymethane and methoxymethyl acetate. The true expertise in applying MOM protection lies not only in its successful introduction but also in its strategic and selective removal. The development of mild and chemoselective deprotection methods, particularly those utilizing heterogeneous catalysts, has further enhanced the utility of the MOM group, allowing for its application in the synthesis of increasingly complex and sensitive molecules. By understanding the underlying mechanisms and the practical nuances of each protocol, researchers can confidently leverage MOM protection to achieve their synthetic goals.

References

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Pizzio, L. R., Vázquez, P. G., Blanco, M. N., & Cánepa, E. R. (2004). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 9(1), 20–26. [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. [Link]

-

Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

-

SynArchive. (n.d.). Protection of Phenol by Acetal. [Link]

-

SynArchive. (n.d.). Protection of Phenol by Acetal. [Link]

-

ResearchGate. (n.d.). Preparation of substituted aryl methoxymethyl ethers from phenols by anodic oxidation of the corresponding aryloxy acetic acids. [Link]

-

PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

- Google Patents. (n.d.).

-

CORE. (n.d.). The development and evaluation of procedures for the synthesis of phenolic ethers by Baeyer-Villiger oxidation. [Link]

-

NIH. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

-

ResearchGate. (n.d.). Phenol methoxymethyl ether substrates. [Link]

-

Reddit. (2024). MOM protecting group alternative for Suzuki. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 8. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Fluorinated Benzene Compounds

Abstract

The strategic incorporation of fluorine into the benzene scaffold has been a transformative event in modern science, profoundly impacting drug discovery, materials science, and agrochemicals. The unique physicochemical properties imparted by the fluorine atom—including its high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine bond—have made fluorinated benzenes indispensable building blocks. This guide provides a comprehensive technical overview of the historical journey of these compounds, from the initial perilous encounters with elemental fluorine to the development of robust synthetic methodologies that have become cornerstones of modern organic chemistry. We will explore the pioneering breakthroughs, detail the mechanisms and protocols of seminal reactions, and trace the evolution of fluorination strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Incunabula of Organofluorine Chemistry: Taming the "Savage Beast"

The history of fluorinated benzene is inextricably linked to the history of fluorine itself. For much of the 19th century, elemental fluorine remained unisolated due to its extreme reactivity and the toxicity of its precursor, hydrogen fluoride.[1] Chemists who attempted to isolate it were often met with violent reactions and severe injury. It wasn't until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine via electrolysis, a feat for which he was awarded the Nobel Prize in Chemistry in 1906.[1][2][3] Moissan himself noted the element's ferocious reactivity, describing it as a "savage beast," and early attempts at direct fluorination of organic compounds like benzene often resulted in explosions and decomposition.[4]

The first successful, albeit impractical, synthesis of an organofluorine compound was reported by Dumas and Péligot in 1835, who produced fluoromethane.[5] The first formation of an aryl carbon-fluorine (C-F) bond was reported by Schmitt et al. in 1870, though their characterization was flawed.[4] A more definitive, yet still inefficient, synthesis of fluorobenzene was developed by O. Wallach in 1886.[6] These early efforts highlighted a critical challenge: the need for a controllable and reliable method to introduce fluorine into an aromatic ring. The foundation for such methods was laid by the pioneering work of chemists like Alexander Borodin, who in 1862 demonstrated the principle of halogen exchange, and Frédéric Swarts, whose development of the Swarts reaction in the 1890s using antimony fluorides became a key method for fluorinating aliphatic compounds.[4][5][7]

The Balz-Schiemann Reaction: A Paradigm Shift in Aromatic Fluorination

The pivotal breakthrough for the synthesis of fluorinated benzenes arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[4] Their discovery, the Balz-Schiemann reaction , provided the first truly general and reliable method for introducing a fluorine atom into an aromatic ring.[8][9] This reaction transformed fluoroaromatics from laboratory curiosities into accessible building blocks, catalyzing decades of research into their properties and applications.

The reaction proceeds through the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄), which precipitates a relatively stable aryldiazonium tetrafluoroborate salt. This isolated salt is then gently heated, decomposing to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[8][10]

Figure 1: General workflow of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of Fluorobenzene from Aniline

-

Diazotization: Aniline (1.0 eq) is added to a stirred solution of aqueous fluoroboric acid (48%, ~2.5 eq) at 0 °C.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) is added dropwise, ensuring the reaction temperature is maintained below 5 °C.

-

The mixture is stirred for an additional 30 minutes, during which the benzenediazonium tetrafluoroborate precipitates as a solid.

-

Isolation of Salt: The solid is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The dry diazonium salt is gently heated in a flask (often without solvent, or in a high-boiling inert solvent) until the evolution of nitrogen gas ceases. The decomposition can be exothermic and must be controlled.[11]

-

Purification: The crude fluorobenzene is collected by distillation from the reaction mixture.

The mechanism is generally accepted to proceed via an SN1-type pathway, involving the heterolytic cleavage of the C-N bond to form a highly unstable aryl cation, which is then trapped by the fluoride ion from the BF₄⁻ counterion.[8][11]

The Proliferation of Methods and Understanding

The reliability of the Balz-Schiemann reaction enabled the synthesis of a vast library of fluorinated benzenes, allowing scientists to systematically study the profound effects of fluorine substitution.

Table 1: Impact of Fluorine Substitution on Benzene Derivatives

| Property Affected | Technical Rationale and Impact |

| Metabolic Stability | The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s). This blocks common sites of oxidative metabolism, increasing the half-life of drug candidates.[] |

| Lipophilicity (logP) | Fluorine substitution typically increases a molecule's lipophilicity. This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals. |

| pKa Modulation | Due to its powerful inductive electron-withdrawing effect, a fluorine atom can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and impacting receptor binding.[] |

| Binding Interactions | Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with carbonyl groups in protein binding pockets, enhancing binding affinity. |

| Conformation | While sterically similar to hydrogen, fluorine's electronic properties can influence molecular conformation through electrostatic interactions, "locking" a molecule into a more biologically active shape. |

This growing understanding spurred the development of new synthetic strategies to overcome the limitations of the Balz-Schiemann reaction, such as its often-high temperatures and the need to handle potentially explosive diazonium salts.[11]

Nucleophilic Aromatic Substitution (SNAr)

For benzene rings activated by potent electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to a leaving group (typically chlorine), nucleophilic substitution with a fluoride source became a viable alternative. The industrial Halex process, using potassium fluoride (KF) to displace chloride, is a prime example.[10]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Fluorination

A major advancement was the development of electrophilic ("F⁺") fluorinating agents. These reagents react with electron-rich aromatic rings in a manner analogous to classic electrophilic aromatic substitution reactions like nitration or bromination. This approach is complementary to nucleophilic methods. Reagents like N-fluoropyridinium salts and the highly versatile Selectfluor® (F-TEDA-BF₄) have become standard tools for the direct fluorination of a wide range of substrates under mild conditions.[13][14]

The Modern Era: Precision and Efficiency

Contemporary research in organofluorine chemistry focuses on developing catalytic, highly selective, and more sustainable methods. Transition-metal-catalyzed reactions, using palladium or copper, have emerged as powerful tools for C-F bond formation. Furthermore, the concept of late-stage fluorination —the introduction of a fluorine atom at the final steps of a complex synthesis—has become a critical strategy in drug discovery. It allows for the rapid diversification of lead compounds, enabling medicinal chemists to fine-tune molecular properties for optimal therapeutic effect without redesigning the entire synthetic route.

Conclusion

The history of fluorinated benzene compounds is a compelling narrative of chemical innovation, driven by the desire to harness the unique properties of the most electronegative element. From the dangerous early experiments of the 19th century to the transformative Balz-Schiemann reaction and the sophisticated electrophilic and catalytic methods of today, the field has continuously evolved. The ability to precisely install fluorine atoms onto a benzene ring has fundamentally altered the landscape of medicinal chemistry, materials science, and beyond. As new synthetic methods continue to emerge, the role of fluorinated benzenes as privileged scaffolds for creating novel and impactful molecules is assured, promising a future rich with further discovery.

References

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Journal of the Adhesion Society of Japan.

- Organofluorine chemistry - Wikipedia. (n.d.). Wikipedia.

- Balz–Schiemann reaction - Grokipedia. (n.d.). Grokipedia.

- Henri Moissan: The Pioneering Chemist Who Unleashed the Power of Fluorine. (n.d.). Observer Voice.

- Overview on the history of organofluorine chemistry from the viewpoint of m

- What is Balz-Schiemann reaction? - Quora. (2019). Quora.

- Fluorobenzene 462-06-6 wiki - Guidechem. (n.d.). Guidechem.

- History of fluorine - Wikipedia. (n.d.). Wikipedia.

- Frederic Swarts: Pioneer in organic fluorine chemistry. (1975).

- Milestones in Science Pioneering Advances in Fluorine Chemistry. (n.d.). Rice University.

- Fluorobenzene - Wikipedia. (n.d.). Wikipedia.

- Organofluorine in Medical Chemistry. (2017). BOC Sciences.

- The discovery of fluorine. (2011).

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2018). PubMed Central.

- Balz–Schiemann reaction - Wikipedia. (n.d.). Wikipedia.

- The Balz-Schiemann Reaction. (2019).

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2012). Beilstein Journal of Organic Chemistry.

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2012). The Beilstein Journal of Organic Chemistry.

Sources

- 1. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 2. observervoice.com [observervoice.com]

- 3. History of fluorine - Wikipedia [en.wikipedia.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificupdate.com [scientificupdate.com]

- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Rise of the "Magic Bullet" Atom in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche chemical curiosity into a cornerstone of rational drug design. With approximately 20% of all pharmaceuticals on the market containing at least one fluorine atom, its impact is undeniable.[1] This is not a matter of chance; the unique and potent physicochemical properties of fluorine, when judiciously applied, allow medicinal chemists to fine-tune a molecule's disposition in a biological system with remarkable precision.[1][2] The substitution of a hydrogen atom or a hydroxyl group with fluorine—a bioisosteric replacement—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and conformational preference, often transforming a challenging lead compound into a viable clinical candidate.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the role of fluorine. We will move beyond a mere listing of effects to explain the underlying causality, present actionable experimental protocols, and illustrate these principles with quantitative data and real-world case studies. Our focus is on the practical application of fluorine chemistry to solve complex challenges in drug development, from enhancing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to optimizing target engagement.

Part 1: The Physicochemical Impact of Fluorine Substitution

The profound influence of fluorine stems from its fundamental atomic properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3][5] This unique combination allows it to act as a subtle steric mimic of hydrogen while exerting powerful electronic effects.[3]

Modulation of Lipophilicity (LogP) and pKa

A common misconception is that fluorination invariably increases lipophilicity. The reality is more nuanced and highly context-dependent. While a single fluorine substitution on an aromatic ring often leads to a modest increase in LogP (typically 0.3-0.5 units), the introduction of multiple fluorine atoms or groups like trifluoromethyl (CF₃) can sometimes decrease lipophilicity due to the atom's high polarity and low polarizability.[2] This allows for the fine-tuning of a molecule's ability to permeate cellular membranes.[2]

Fluorine's powerful electron-withdrawing nature significantly impacts the acidity or basicity of nearby functional groups. Placing fluorine atoms near a basic nitrogen, for example, can lower its pKa by several units.[6] This is a critical tool for improving oral bioavailability, as it can increase the population of the more membrane-permeable neutral form of a drug at physiological pH.[6]

Data Presentation: Impact of Fluorination on Physicochemical Properties

| Compound Pair | Modification | pKa | ΔpKa | LogP / LogD | ΔLogP / LogD | Reference |

| Pyrrolidine Derivative | H to F substitution | 8.24 → 7.9 | -0.34 | - | - | [6] |

| 2-(Methylthio)pyridine vs. Analogs | H to CF₂H / CF₃ | - | - | 1.69 → 1.95 / 2.13 | +0.26 / +0.44 | [7] |

| MK2 Inhibitor (Compound 1 vs. 19) | H to F on pentacyclic core | - | - | - | - | [8] |

| Cabozantinib vs. Analog | H to F on cyclopropane | - | - | - | - | [9] |

Note: This table provides illustrative examples. The precise impact of fluorination is highly dependent on the molecular scaffold.

Enhancing Metabolic Stability

One of the most celebrated applications of fluorine is to block metabolic "soft spots." The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6] By strategically replacing a metabolically labile C-H bond at a benzylic or allylic position with a C-F bond, chemists can prevent hydroxylation, thereby extending the in vivo half-life of a drug.[2] This strategy was pivotal in the development of numerous drugs, including the cholesterol absorption inhibitor, Ezetimibe.[3]

Influencing Conformation and Binding Affinity

Fluorine's influence extends to the three-dimensional shape of a molecule. Through stereoelectronic interactions like the gauche effect , the C-F bond can stabilize conformations that would otherwise be disfavored. This effect arises from a stabilizing hyperconjugation interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital when they are in a gauche orientation.[2] This conformational control can be exploited to pre-organize a ligand into its bioactive conformation, thereby enhancing its binding affinity for the target protein.[2]

Furthermore, the polarized C-F bond can participate in favorable, albeit weak, interactions within a protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar interactions with backbone carbonyls.[10] These interactions, while subtle, can contribute significantly to binding potency.[10]

Part 2: Strategic Application in Drug Design Workflows

The decision to incorporate fluorine is a strategic one, guided by the specific challenges encountered during lead optimization. The following diagram illustrates the central role of fluorine in addressing common drug development hurdles.

Caption: Strategic application of fluorine to address key drug development challenges.

Part 3: Experimental Protocols and Methodologies

The successful application of fluorine chemistry relies on robust synthetic and analytical methods. "Late-stage fluorination"—the introduction of fluorine at a late step in a synthetic sequence—is particularly valuable as it allows for the rapid generation of fluorinated analogs from advanced intermediates without redesigning the entire synthesis.[9]

Key Synthetic Fluorination Protocols

Protocol 1: Deoxyfluorination of an Alcohol with DAST

(Diethylamino)sulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent for converting alcohols to alkyl fluorides.[11][12]

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

-

Alcohol substrate (1.0 mmol)

-

(Diethylamino)sulfur trifluoride (DAST) (1.1 - 1.2 mmol, 1.1 - 1.2 equiv.)[11]

-

Anhydrous dichloromethane (DCM) (20 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, stir bar, syringe, septa

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Under an inert atmosphere, add the alcohol substrate to a dry round-bottom flask with a stir bar. Dissolve the substrate in anhydrous DCM.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.[11]

-

Reagent Addition: Slowly add DAST dropwise to the stirred solution via syringe.[13]

-

Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour), then allow it to warm to room temperature and stir for an additional period (e.g., 1-2 hours).[14] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution at 0 °C.[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with water and brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the desired alkyl fluoride.

Note on Trustworthiness: DAST is sensitive to moisture and heat and can decompose exothermically. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Safer, more modern alternatives like Deoxo-Fluor or PyFluor are now available and should be considered, especially for larger-scale reactions.[11]

Protocol 2: Electrophilic Fluorination of an Aromatic Ring with Selectfluor

Selectfluor is a stable, crystalline, and relatively safe source of electrophilic fluorine ("F⁺"), widely used for the fluorination of electron-rich aromatic and heteroaromatic systems.[15][16]

Objective: To add a fluorine atom to an activated aromatic ring.

Materials:

-

Aromatic substrate (1.0 mmol)

-

Selectfluor (1.1 mmol, 1.1 equiv.)[15]

-

Anhydrous acetonitrile (MeCN) (5 mL)[15]

-

Stir bar, round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate and anhydrous acetonitrile.[15]

-

Dissolution: Stir the solution at room temperature until the substrate is fully dissolved.

-

Reagent Addition: Add Selectfluor to the reaction mixture in one portion.[15]

-

Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or GC-MS.

-

Quenching: Upon completion, quench the reaction by adding water.[15]

-

Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Analytical Characterization: ¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[7] Crucially, its large chemical shift range (>350 ppm) and the absence of endogenous fluorine in biological samples provide a clear analytical window, free from background signals.[17]

¹⁹F NMR in Drug Discovery Workflow

Caption: Key applications of 19F NMR in the drug discovery pipeline.

Protocol 3: Basic Quantitative ¹⁹F NMR (qNMR) Analysis

Objective: To determine the purity or concentration of a fluorinated compound.

Procedure:

-

Sample Preparation: Accurately weigh the fluorinated analyte and a suitable internal standard (e.g., trifluoroacetic acid) into an NMR tube. Dissolve in a known volume of deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Tune the NMR probe to the ¹⁹F frequency. Ensure the 90° pulse width is calibrated.

-

Acquisition: Acquire a 1D ¹⁹F NMR spectrum. Key parameters to optimize for quantification include a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure full relaxation and accurate integration.

-

Processing: Process the spectrum with an appropriate apodization function (e.g., exponential multiplication with minimal line broadening) and perform a baseline correction.

-

Integration and Calculation: Integrate the signals corresponding to the analyte and the internal standard. The concentration or purity can be calculated based on the ratio of the integrals, the number of fluorine atoms contributing to each signal, and the known concentration of the standard.

Note on Trustworthiness: For accurate quantification, uniform excitation across the entire spectral width is critical. On high-field instruments, this can be challenging due to the large chemical shift range of ¹⁹F. Low-field benchtop NMR spectrometers can sometimes offer more homogeneous excitation for qNMR applications.[17]

Part 4: Case Study: Fluorine in PET Imaging

Beyond modulating therapeutic properties, the fluorine-18 (¹⁸F) isotope is a cornerstone of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used extensively in drug development.[18][19] With a convenient half-life of ~110 minutes, ¹⁸F allows for the synthesis and imaging of radiolabeled drug candidates to study their in vivo distribution, target engagement, and pharmacokinetics directly in living subjects.[18]

The most widely used PET tracer is [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG), a glucose analog used to image metabolic activity.[18] The synthesis of [¹⁸F]FDG provides a model workflow for PET radiotracer production.

Workflow for PET Radiotracer Synthesis and Imaging

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Alcohol to Fluoride - DAST [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Fluoro-3-(methoxymethoxy)benzene in Modern Organic Synthesis

Abstract

1-Fluoro-3-(methoxymethoxy)benzene emerges as a highly versatile and strategic building block in organic synthesis, particularly for the construction of complex, meta-substituted aromatic compounds. The presence of both a fluorine atom and a methoxymethyl (MOM) protected phenol within the same molecule offers a unique combination of reactivity and stability. The MOM group serves as a robust protecting group for the phenol, stable to a wide range of nucleophilic and basic conditions, yet readily cleavable under acidic treatment.[1] Concurrently, it functions as a powerful ortho-directing group in metalation reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and data-driven recommendations for researchers in synthetic chemistry and drug development.

Introduction: Properties and Strategic Value

This compound (CAS No. 126940-10-1) is a colorless to yellow liquid at room temperature.[2] Its strategic value is rooted in the orthogonal reactivity imparted by its two key functional groups.

-

The Methoxymethyl (MOM) Ether: The MOM group is an acetal, which provides excellent protection for the phenolic hydroxyl group. It is stable across a pH range of 4 to 12 and is inert to many oxidizing agents, reducing agents, and nucleophiles.[1] Crucially, the ether oxygen atoms act as a Lewis basic site, capable of coordinating to organolithium reagents, thereby facilitating deprotonation at the adjacent ortho position. This process is known as Directed ortho Metalation (DoM).[3][4]

-

The Fluorine Atom: Fluorine's high electronegativity significantly influences the electronic properties of the aromatic ring. While it is a deactivating group, it is also an ortho, para-director in classical electrophilic aromatic substitution. In the context of this molecule, its primary roles are to modulate the acidity of ring protons and to serve as a potential site for nucleophilic aromatic substitution (SNAr) in downstream products. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5]

This unique combination allows for selective functionalization at the C2, C4, or C6 positions, providing a powerful platform for synthesizing highly substituted phenols and their derivatives, which are key intermediates in pharmaceuticals and materials science.[6][7]

Core Application: Directed ortho Metalation (DoM)

The most powerful application of this compound is its use in Directed ortho Metalation (DoM). The MOM group is a potent directing metalation group (DMG) that directs deprotonation exclusively to the ortho position (C2) by coordinating with an alkyllithium base.[3][4] This provides a regiochemically precise method for introducing a wide array of electrophiles.

Mechanism and Rationale

The process begins with the coordination of the alkyllithium reagent (e.g., n-butyllithium) to the ether oxygen of the MOM group. This brings the strong base into close proximity to the C2 proton, kinetically favoring its abstraction over other ring protons. The resulting aryllithium intermediate is stabilized by this intramolecular coordination. This intermediate can then react with various electrophiles to install a new substituent specifically at the C2 position.

Caption: General workflow for DoM of this compound.

Protocol 2.1: ortho-Iodination of this compound

This protocol details the introduction of an iodine atom at the C2 position, creating a valuable handle for subsequent cross-coupling reactions.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the orange/brown color dissipates.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-fluoro-2-iodo-3-(methoxymethoxy)benzene.

| Electrophile (E+) | Product | Typical Yield (%) |

| I₂ | 2-Iodo derivative | 85-95% |

| DMF (Dimethylformamide) | 2-Formyl derivative (aldehyde) | 70-85% |

| CO₂ (dry ice) | 2-Carboxylic acid derivative | 80-90% |

| Me₃SiCl (TMS-Cl) | 2-Trimethylsilyl derivative | >90% |

| Table 1: Representative electrophiles and expected yields for the DoM reaction. |

Application in Grignard Reagent Formation

While the direct formation of Grignard reagents from fluoroaromatics can be challenging, it is feasible under specific conditions, often requiring activated magnesium (e.g., Rieke magnesium) or entrainment methods.[8] A more common strategy involves a halogen-metal exchange, for instance, from the 2-iodo derivative prepared in Protocol 2.1.

Protocol 3.1: Halogen-Metal Exchange to Form a Grignard Reagent

Procedure:

-

To a flame-dried flask under argon, add 1-fluoro-2-iodo-3-(methoxymethoxy)benzene (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -10 °C.

-

Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.05 eq) dropwise.

-

Stir the mixture for 1-2 hours at -10 °C to 0 °C. The formation of the Grignard reagent can be monitored by quenching aliquots with I₂ and analyzing by TLC or GC-MS.

-

The resulting Grignard reagent can be used immediately in reactions with various electrophiles (e.g., aldehydes, ketones, nitriles).

Deprotection: Regenerating the Phenolic Hydroxyl Group